methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
Methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:
- A 4H-chromen-4-one (coumarin) core substituted at position 2 with a methyl group, position 7 with a hydroxyl group, and position 8 with a benzyl(methyl)aminomethyl moiety.
- A benzoate ester linked via an ether bond at position 3 of the coumarin scaffold.
Its synthesis likely involves multi-step functionalization of the coumarin core, as inferred from analogous procedures in triazine-based compounds .
Properties
IUPAC Name |
methyl 4-[8-[[benzyl(methyl)amino]methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-17-25(34-20-11-9-19(10-12-20)27(31)32-3)24(30)21-13-14-23(29)22(26(21)33-17)16-28(2)15-18-7-5-4-6-8-18/h4-14,29H,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYOAOGEUZDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 454.54 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the chromenone core.
- Functionalization to introduce the benzyl(methyl)amino group.
- Esterification to form the final product.
Common Synthetic Route : The use of Suzuki–Miyaura coupling is prevalent for constructing the carbon skeleton due to its efficiency in forming carbon-carbon bonds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related chromenone derivatives, indicating that this compound may exhibit similar properties. For example, compounds with structural similarities have shown significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating related compounds, the IC50 values against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines were determined using MTT assays. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U-937 | 15 |
| Compound B | SK-MEL-1 | 25 |
| Methyl Derivative | U-937 | 20 |
| Methyl Derivative | SK-MEL-1 | 30 |
The proposed mechanism of action involves:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
- Signaling Pathway Modulation : Alteration of key signaling pathways that regulate cell survival and apoptosis.
Other Biological Activities
Apart from anticancer effects, this compound has been investigated for:
- Antioxidant Activity : Protecting cells from oxidative stress by scavenging free radicals.
Comparative Analysis with Similar Compounds
Similar compounds such as Warfarin and Coumarin have been studied for their biological activities, providing a comparative framework for understanding the potential effects of this compound.
Comparison with Similar Compounds
Table 1: Structural Features of Related Coumarin Derivatives
Key Observations :
Core Variability : The target compound and share the 4H-chromen-4-one core, while features a 2H-chromen-2-one scaffold, altering electronic properties and hydrogen-bonding capacity.
Position 3 Substitution : The benzoate ester in the target compound contrasts with the 2-naphthyloxy group in and the methylene-linked benzoic acid in . These differences influence solubility (e.g., ester vs. carboxylic acid) and steric bulk.
Functional Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
